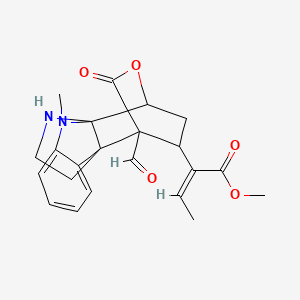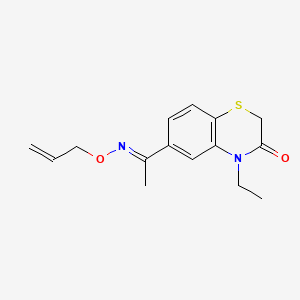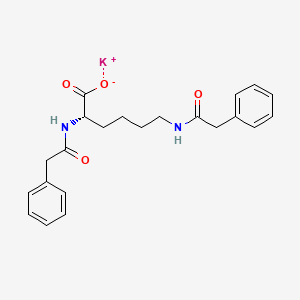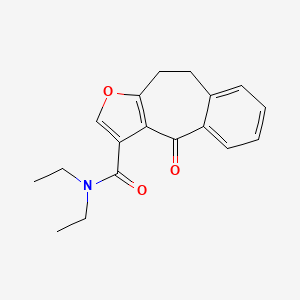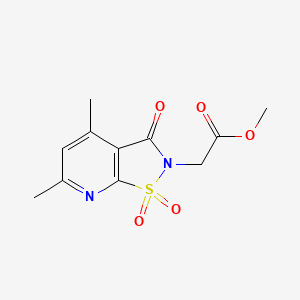
Carvotroline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvotroline dihydrochloride is a novel γ-carboline derivative with a preclinical profile suggestive of antipsychotic activity. It has a high affinity for dopamine D2 receptors and cortical 5-HT2 receptors, which are ten times greater than serotonin . This compound has shown potential in reducing plasma corticosterone levels and moderating the rotational-stress induced rise in plasma corticosterone levels in rats .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carvotroline dihydrochloride involves multiple steps, starting with the formation of the γ-carboline core structure. The process typically includes the following steps:
Formation of the γ-carboline core: This is achieved through a series of cyclization reactions.
Introduction of the fluorine atom: This step involves the use of fluorinating agents under controlled conditions.
Attachment of the pyridinyl ethyl group: This is done through a substitution reaction using appropriate reagents and catalysts.
Formation of the dihydrochloride salt: The final step involves the reaction of the base compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Carvotroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Carvotroline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of γ-carboline derivatives and their interactions with various reagents.
Biology: Research has shown its potential in modulating neurotransmitter levels, making it a candidate for studying neurological disorders.
作用機序
Carvotroline dihydrochloride exerts its effects primarily through its interaction with dopamine D2 and cortical 5-HT2 receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to changes in neuronal signaling pathways. This interaction results in the reduction of plasma corticosterone levels and the moderation of stress-induced hormonal changes .
類似化合物との比較
Haloperidol: Another antipsychotic with high affinity for dopamine receptors.
Risperidone: Atypical antipsychotic with affinity for both dopamine and serotonin receptors.
Clozapine: Known for its unique receptor binding profile, including dopamine and serotonin receptors.
Comparison: Carvotroline dihydrochloride stands out due to its significantly higher affinity for dopamine D2 and 5-HT2 receptors compared to other compounds. This unique binding profile suggests a potentially more effective modulation of neurotransmitter activity, making it a promising candidate for further research and development .
特性
CAS番号 |
107266-20-6 |
|---|---|
分子式 |
C18H20Cl2FN3 |
分子量 |
368.3 g/mol |
IUPAC名 |
8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C18H18FN3.2ClH/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13;;/h1-4,7-8,11,21H,5-6,9-10,12H2;2*1H |
InChIキー |
JZKBIAMJBKEKGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


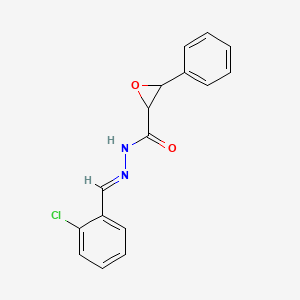
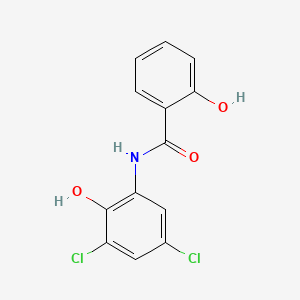

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)


